2-[(2-aminoethyl)amino]-5-nitrobenzamide
Description
2-[(2-aminoethyl)amino]-5-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a 5-nitro group and a 2-aminoethylamino side chain. The 5-nitro group is a critical electron-withdrawing moiety that enhances reactivity and may contribute to biological activity, while the aminoethyl side chain offers opportunities for functionalization or conjugation .
Properties
IUPAC Name |
2-(2-aminoethylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-3-4-12-8-2-1-6(13(15)16)5-7(8)9(11)14/h1-2,5,12H,3-4,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXCWLIOILIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Reactivity and Binding Thioamide vs. Amide: 2-Amino-5-nitrothiobenzamide replaces the carbonyl oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity. This may enhance membrane permeability but reduce stability compared to the parent amide . Aminoethyl Side Chains: The aminoethyl group in 2-[(2-aminoethyl)amino]-5-nitrobenzamide allows for conjugation with other molecules (e.g., targeting ligands), a feature exploited in polybenzamide DNA binders like the diethanolamine derivative in .
Nitro Group Positioning and Electronic Effects
- All compounds share a 5-nitro substituent, which stabilizes negative charge and enhances electrophilicity. This is critical in DNA-interacting agents, where nitro groups facilitate intercalation or groove binding .
Functional Group Modifications for Specific Applications Carboxylic Acid vs. Amide: 2-Methylamino-5-nitrobenzoic acid () replaces the amide with a carboxylic acid, enabling metal complexation or salt formation for improved solubility . Ester Derivatives: Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride () introduces a methyl ester, which can act as a prodrug moiety or improve synthetic handling via hydrolysis protection .
DNA-Binding Agents The diethanolamine-substituted analog () forms one-dimensional hydrogen-bonded chains, a structural feature critical for DNA minor-groove recognition. This highlights the importance of flexible side chains for biomolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
